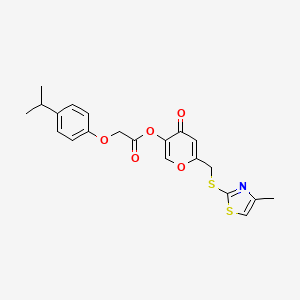

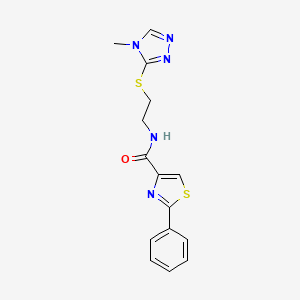

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-phenylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

ANRORC Rearrangement in Synthesis : A study by Ledenyova et al. (2018) describes the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement in the reaction of similar ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylation and the formation of specific formamides, which highlights the complex reactions such compounds can undergo (Ledenyova et al., 2018).

Microwave-Assisted Synthesis : Başoğlu et al. (2013) discuss the microwave-assisted synthesis of hybrid molecules containing 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and other moieties, starting from related compounds, indicating the utility of such compounds in creating complex molecules with potential biological activities (Başoğlu et al., 2013).

Copper-Catalyzed Cyclization : Kumar et al. (2012) report an efficient synthesis of 2-phenyl-4,5-substituted oxazoles involving copper-catalyzed cyclization of β-(methylthio)enamides, derived from similar precursors, demonstrating the role of such compounds in facilitating novel synthesis methods (Kumar et al., 2012).

Biological Activities and Applications

Cytotoxicity Against Cancer Cells : Šermukšnytė et al. (2022) synthesized 1,2,4-triazol-3-ylthioacetohydrazide derivatives from a similar starting compound and evaluated their cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Activities : Wazalwar et al. (2019) synthesized thiazolylcarboxamide derivatives, related to the compound , and screened them for antimicrobial and antifungal activities, demonstrating their potential use in combating infectious diseases (Wazalwar et al., 2019).

Evaluation as Anticancer Agents : Gomha et al. (2017) used a related compound, 4-methyl-2-phenylthiazole-5-carbohydrazide, to synthesize novel pharmacophores with potent anticancer activity, showcasing the role of such compounds in developing new cancer treatments (Gomha et al., 2017).

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. Given the known activities of other triazole and thiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

Mécanisme D'action

Target of action

Thiazoles are found in many potent biologically active compounds .

Mode of action

Many triazole and thiazole derivatives have been shown to have significant antibacterial activity .

Biochemical pathways

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

The pharmacokinetic properties of triazoles and thiazoles can vary widely depending on their specific structures and substitutions .

Action environment

The stability and efficacy of triazoles and thiazoles can vary widely depending on their specific structures and substitutions .

Propriétés

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-20-10-17-19-15(20)22-8-7-16-13(21)12-9-23-14(18-12)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAECLUKWAGBNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B2729140.png)

![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)

![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)